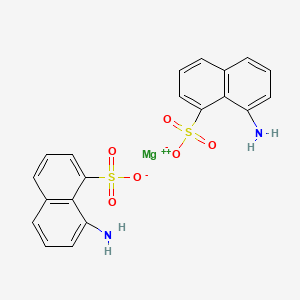
Magnesium 8-aminonaphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium 8-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C20H16MgN2O6S2 and a molecular weight of 468.78584 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 8-aminonaphthalene-1-sulphonate typically involves the reaction of 8-aminonaphthalene-1-sulfonic acid with a magnesium salt under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Magnesium 8-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups on the naphthalene ring.
Substitution: The amino group on the naphthalene ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce various substituted naphthalene compounds .
科学的研究の応用
Magnesium 8-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is employed in biological studies to investigate protein interactions and enzyme activities.
Medicine: Research has explored its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of magnesium 8-aminonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonate group allows it to interact with cationic side chains of proteins, while the naphthalene ring can bind to hydrophobic pockets, influencing protein conformation and activity .
類似化合物との比較
Magnesium 8-aminonaphthalene-1-sulphonate can be compared with other similar compounds, such as:
8-anilinonaphthalene-1-sulfonic acid: Known for its fluorescent properties and use in studying protein interactions.
Magnesium sulphate complexes: These compounds have different structural and spectroscopic properties and are used in various applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other related compounds.
特性
CAS番号 |
57215-96-0 |
|---|---|
分子式 |
C20H16MgN2O6S2 |
分子量 |
468.8 g/mol |
IUPAC名 |
magnesium;8-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H9NO3S.Mg/c2*11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2 |
InChIキー |
RUGUJDHXRNYMLU-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




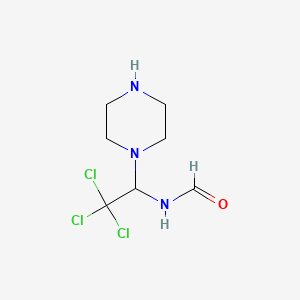
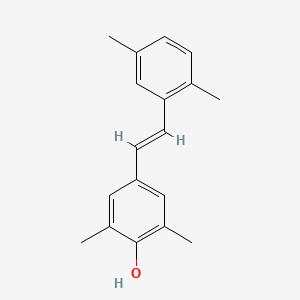


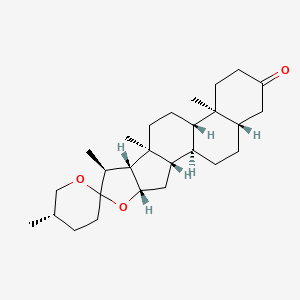
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)


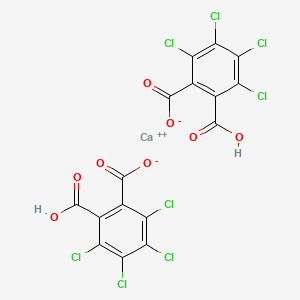
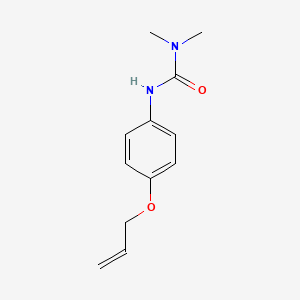

![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
